molecular formula C10H8N2 B8713026 2-Ethenyl-1,5-naphthyridine

2-Ethenyl-1,5-naphthyridine

Cat. No.: B8713026
M. Wt: 156.18 g/mol
InChI Key: FNUUIWUSIXNSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethenyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a naphthyridine ring with a vinyl group attached at the second position, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Ethenyl-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10. This reaction yields the corresponding 1,5-naphthyridine derivative as a yellowish solid . Another method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization to afford the 1,5-naphthyridine skeleton .

Chemical Reactions Analysis

2-Ethenyl-1,5-naphthyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electrophilic and nucleophilic agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The naphthyridine ring can be reduced to form dihydro derivatives.

    Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles to form various substituted derivatives.

Major products formed from these reactions include substituted naphthyridines, dihydro derivatives, and oxidized products such as aldehydes and carboxylic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethenyl-1,5-naphthyridine is largely dependent on its interaction with molecular targets and pathways. As a heterocyclic compound, it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, naphthyridine derivatives have been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, making them potential anticancer agents .

The vinyl group in this compound can also participate in covalent bonding with nucleophilic sites in biomolecules, further enhancing its biological activity. The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

2-Ethenyl-1,5-naphthyridine can be compared with other similar compounds in the naphthyridine family, such as 1,8-naphthyridine and 1,6-naphthyridine. These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents .

    1,8-Naphthyridine: Contains nitrogen atoms at positions 1 and 8. It is known for its antimicrobial and anticancer properties.

    1,6-Naphthyridine: Contains nitrogen atoms at positions 1 and 6.

The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and versatility in chemical synthesis and biological applications.

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

2-ethenyl-1,5-naphthyridine

InChI

InChI=1S/C10H8N2/c1-2-8-5-6-9-10(12-8)4-3-7-11-9/h2-7H,1H2

InChI Key

FNUUIWUSIXNSKX-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC2=C(C=C1)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-chloro-1,5-naphthyridine (10-1) (35 g, 213 mmol) in toluene (420 mL) was treated with tributyl(vinyl)stannane (101 g, 93.4 mL, 319 mmol) and tetrakis(triphenylphosphine)palladium (36.9 g, 31.9 mmol). The mixture was heated at 140° C. under microwave irradiation for 20 min, then cooled and concentrated in vacuo. The residue was purified by silica gel flash column chromatography, eluting with 0-100% EtOAc/heptane. The fractions containing the desired product (10-2) were pooled, and after solvent removal in vacuo, 19 g (57%) of the product were obtained. LC/MS: m/z (M+H)=157.2.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
93.4 mL
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
36.9 g
Type
catalyst
Reaction Step One
Yield
57%

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